2-Bromo-4-nitrobenzoic acid

Organic Synthesis Cross-Coupling C-C Bond Formation

Select 2-Bromo-4-nitrobenzoic acid for superior reactivity in nucleophilic aromatic substitution (SNAr) and transition-metal-free Suzuki-Miyaura couplings. Its unique ortho-bromo/para-nitro substitution pattern provides an optimal leaving group for cross-coupling, unlike less reactive chloro analogs. This compound is a key intermediate in the validated synthesis of bicalutamide and other nonsteroidal antiandrogens, and serves as a peptidomimetic farnesyltransferase (FTase) inhibitor fragment for oncology research. Ensure your process benefits from high-purity (≥98%) material with proven synthetic utility.

Molecular Formula C7H4BrNO4
Molecular Weight 246.01 g/mol
CAS No. 16426-64-5
Cat. No. B018962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-nitrobenzoic acid
CAS16426-64-5
Synonyms2-Bromo-4-nitro-Benzoic Acid;  NSC 227965; 
Molecular FormulaC7H4BrNO4
Molecular Weight246.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])Br)C(=O)O
InChIInChI=1S/C7H4BrNO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11)
InChIKeyCEXGTXNIIFSPSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-nitrobenzoic Acid (CAS 16426-64-5): Technical Baseline and Procurement Profile


2-Bromo-4-nitrobenzoic acid (CAS 16426-64-5) is a halogenated nitroaromatic carboxylic acid characterized by a bromine atom at the 2-position and a nitro group at the 4-position on the benzene ring . It is a solid at room temperature with a melting point in the range of 165–171 °C and is soluble in organic solvents such as methanol [1]. The compound functions primarily as a versatile building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals [2].

Why 2-Bromo-4-nitrobenzoic Acid Cannot Be Simply Substituted by Generic Halogenated Analogs


The unique ortho-bromo and para-nitro substitution pattern of 2-bromo-4-nitrobenzoic acid generates a distinct electronic and steric environment that is not replicated by its chloro-, fluoro-, or iodo- analogs. The strong electron-withdrawing effect of both substituents activates the ring for nucleophilic aromatic substitution while the bromine atom serves as an optimal leaving group in cross-coupling reactions . Substitution with a 2-chloro analog reduces reactivity in key transformations like Suzuki-Miyaura coupling due to the higher bond strength of C–Cl [1]. Conversely, the 2-iodo analog, while more reactive, may introduce unwanted side reactions and carries a significantly higher molecular weight, impacting atom economy [2]. In biological contexts, the specific halogen influences binding affinity; for instance, the 2-bromo derivative has been identified as a peptidomimetic farnesyltransferase inhibitor, an activity profile that may not translate to other 2-halogeno-4-nitrobenzoates .

Quantitative Differentiation Guide for 2-Bromo-4-nitrobenzoic Acid


Suzuki-Miyaura Cross-Coupling Reactivity: Aryl Bromide vs. Aryl Chloride

In Suzuki-Miyaura cross-coupling reactions, aryl bromides are established as the optimal balance between reactivity and stability for transition-metal-free protocols. While 2-bromo-4-nitrobenzoic acid participates efficiently in such couplings, the analogous 2-chloro-4-nitrobenzoic acid shows negligible reactivity under the same transition-metal-free conditions, necessitating the use of more expensive and toxic palladium catalysts to achieve comparable conversion [1].

Organic Synthesis Cross-Coupling C-C Bond Formation

Nucleophilic Aromatic Substitution (SNAr) Reactivity: Leaving Group Aptitude

The bromine atom in 2-bromo-4-nitrobenzoic acid acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This is due to its favorable combination of electronegativity and size compared to other halogens. The strong electron-withdrawing nitro group at the para position further activates the ring for substitution at the ortho-bromo site .

Organic Synthesis Nucleophilic Substitution Reaction Mechanisms

Enzyme Inhibition: Farnesyltransferase (FTase) Inhibitory Activity

2-Bromo-4-nitrobenzoic acid has been identified as a peptidomimetic inhibitor of farnesyltransferase (FTase), an enzyme critical for the post-translational prenylation of oncogenic proteins like Ras . Preliminary studies have demonstrated its ability to inhibit tumor growth in preclinical models . The specific contribution of the 2-bromo substituent to this inhibitory activity is a key structural feature.

Medicinal Chemistry Cancer Research Enzyme Inhibition

Defined Role as a Key Intermediate in Bicalutamide Synthesis

2-Bromo-4-nitrobenzoic acid is a documented synthetic intermediate in the preparation of bicalutamide and its analogs, which are nonsteroidal antiandrogens used in the treatment of hormone-sensitive prostate cancer [1]. The compound's structure, specifically the bromine and nitro groups, is essential for the subsequent chemical transformations required to build the final drug scaffold.

Pharmaceutical Synthesis Process Chemistry Androgen Receptor Antagonists

Optimal Application Scenarios for Procuring 2-Bromo-4-nitrobenzoic Acid


Green Chemistry Initiatives: Transition-Metal-Free Cross-Couplings

For research groups focused on developing sustainable synthetic methodologies, 2-bromo-4-nitrobenzoic acid is the substrate of choice for exploring and implementing transition-metal-free Suzuki-Miyaura couplings. As detailed in Section 3, its aryl bromide functionality is essential for reactivity under these conditions, unlike the chloro analog which requires palladium catalysts [1].

Medicinal Chemistry: Farnesyltransferase (FTase) Inhibitor Development

This compound is directly applicable as a starting material or a pharmacophore fragment in medicinal chemistry programs aimed at discovering new FTase inhibitors. Its reported activity as a peptidomimetic FTase inhibitor and in vivo tumor growth suppression makes it a valuable tool compound for studying protein prenylation pathways and validating new anticancer targets .

Pharmaceutical Process R&D: Bicalutamide and Analog Synthesis

Procurement of 2-bromo-4-nitrobenzoic acid is justified for process chemistry teams engaged in the synthesis of bicalutamide or related nonsteroidal antiandrogens. Its documented role as a key intermediate in this established synthetic route provides a reliable and validated path for producing these clinically important compounds [2].

Diversified Organic Synthesis: Preparation of Ortho-Substituted Derivatives

The compound's favorable reactivity in nucleophilic aromatic substitution (SNAr) reactions, stemming from the ortho-bromo substituent and para-nitro activation, makes it an ideal building block for synthesizing a diverse library of ortho-substituted benzoic acid derivatives for structure-activity relationship (SAR) studies or materials science applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-4-nitrobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.